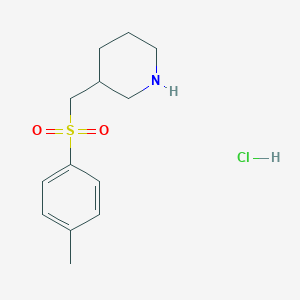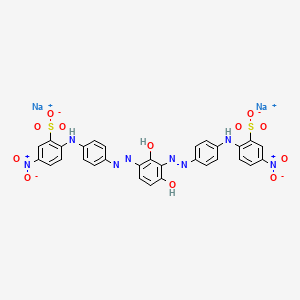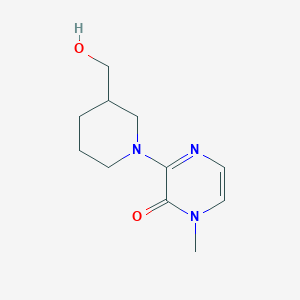
3-Quinolinecarboxylic acid, 8-bromo-4-chloro-6-cyano-, ethyl ester
Descripción general
Descripción
“3-Quinolinecarboxylic acid, 8-bromo-4-chloro-6-cyano-, ethyl ester” is a chemical compound with the molecular formula C13H8BrClN2O2 . It is a derivative of quinolinecarboxylic acid, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “3-Quinolinecarboxylic acid, 8-bromo-4-chloro-6-cyano-, ethyl ester” consists of a quinoline ring substituted with bromo, chloro, and cyano groups . The exact positions of these substituents can be inferred from the name of the compound.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 378.0±37.0 °C and a predicted density of 1.634±0.06 g/cm3 . The pKa is predicted to be -1.53±0.44 .Aplicaciones Científicas De Investigación
Synthesis and Isomeric Conversions : The synthesis of ethyl ester derivatives of 6- and 8-substituted 2-methyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids is explored by Kononov et al. (1988). These compounds undergo transformations, including tautomeric and conformational changes, which are investigated using spectroscopic methods (Kononov et al., 1988).
Large-Scale Synthesis for Pharmaceutical Applications : Bänziger et al. (2000) discuss a practical and efficient large-scale synthesis of 3-substituted octahydrobenzo[g]quinolines, which are intermediates for pharmaceutically active compounds (Bänziger et al., 2000).
Exploration of Antimicrobial Activities : A study by Agui et al. (1975) involves the synthesis of 1-alkyl-1,4-dihydro-3-quinolinecarboxylic acid derivatives, with an evaluation of their antimicrobial activities. However, no significant activity was noted in this research (Agui et al., 1975).
Applications in Liquid Crystal Displays : Bojinov and Grabchev (2003) synthesized new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays. These dyes showed a high orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Reduction by Raney Alloy : Graeheva and Tochilkin (1988) investigated the reduction of quinolinecarboxylic acids by Raney alloy, leading to various ethyl esters of quinolinecarboxylic acids (Graeheva & Tochilkin, 1988).
Synthesis of New Fluorinated Derivatives : Nosova et al. (2002) focused on the synthesis of ethyl esters of fluorinated quinolinecarboxylic acids, potentially valuable for the development of new pharmacologically active compounds (Nosova et al., 2002).
Synthesis for Chemotherapeutic Activity : Frigola et al. (1987) reported on the synthesis and structure elucidation of novel 3-quinolinecarboxylic acid derivatives with potential chemotherapeutic activity (Frigola et al., 1987).
One-Step Synthesis for Organic Chemistry : Venkatesan et al. (2010) described a straightforward one-step procedure for the synthesis of quinoline-3-carboxylic acid ethyl esters, useful in organic synthesis (Venkatesan et al., 2010).
Synthesis for Biological Zinc(II) Study : Mahadevan et al. (1996) synthesized Zinquin ester and acid, which are specific fluorophores for studying biological Zinc(II). This research highlights the importance of quinoline derivatives in biochemistry (Mahadevan et al., 1996).
Propiedades
IUPAC Name |
ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2/c1-2-19-13(18)9-6-17-12-8(11(9)15)3-7(5-16)4-10(12)14/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUACMRIPFFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarboxylic acid, 8-bromo-4-chloro-6-cyano-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)


![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)
![methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1490548.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1490549.png)


![2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol](/img/structure/B1490554.png)
